molecular formula C13H17N3O2S B4732981 4-(2,5-dimethoxyphenyl)-5-propyl-4H-1,2,4-triazole-3-thiol

4-(2,5-dimethoxyphenyl)-5-propyl-4H-1,2,4-triazole-3-thiol

Cat. No. B4732981
M. Wt: 279.36 g/mol
InChI Key: UFHPPPGQDOWSIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,5-dimethoxyphenyl)-5-propyl-4H-1,2,4-triazole-3-thiol, also known as DMTS, is a chemical compound that has been the subject of significant scientific research due to its potential therapeutic applications. DMTS belongs to the family of thiol-containing heterocycles and has been shown to exhibit a range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 4-(2,5-dimethoxyphenyl)-5-propyl-4H-1,2,4-triazole-3-thiol is not fully understood. However, it has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. 4-(2,5-dimethoxyphenyl)-5-propyl-4H-1,2,4-triazole-3-thiol has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
4-(2,5-dimethoxyphenyl)-5-propyl-4H-1,2,4-triazole-3-thiol has been shown to exhibit a range of biochemical and physiological effects. It has been shown to exhibit antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. 4-(2,5-dimethoxyphenyl)-5-propyl-4H-1,2,4-triazole-3-thiol has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, 4-(2,5-dimethoxyphenyl)-5-propyl-4H-1,2,4-triazole-3-thiol has been shown to exhibit anti-cancer activity by inducing apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

4-(2,5-dimethoxyphenyl)-5-propyl-4H-1,2,4-triazole-3-thiol has several advantages for use in lab experiments. It is relatively easy to synthesize and has been shown to exhibit a range of biochemical and physiological effects. However, there are also limitations to its use. 4-(2,5-dimethoxyphenyl)-5-propyl-4H-1,2,4-triazole-3-thiol has poor solubility in water, which can make it difficult to administer in lab experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 4-(2,5-dimethoxyphenyl)-5-propyl-4H-1,2,4-triazole-3-thiol. One area of research is the development of more efficient synthesis methods for 4-(2,5-dimethoxyphenyl)-5-propyl-4H-1,2,4-triazole-3-thiol. Another area of research is the investigation of 4-(2,5-dimethoxyphenyl)-5-propyl-4H-1,2,4-triazole-3-thiol for its potential use in the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders. Additionally, further research is needed to better understand the mechanism of action of 4-(2,5-dimethoxyphenyl)-5-propyl-4H-1,2,4-triazole-3-thiol and its potential side effects.

Scientific Research Applications

4-(2,5-dimethoxyphenyl)-5-propyl-4H-1,2,4-triazole-3-thiol has been the subject of significant scientific research due to its potential therapeutic applications. It has been shown to exhibit antioxidant, anti-inflammatory, and anti-cancer properties. 4-(2,5-dimethoxyphenyl)-5-propyl-4H-1,2,4-triazole-3-thiol has been studied for its potential use in the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders.

properties

IUPAC Name

4-(2,5-dimethoxyphenyl)-3-propyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2S/c1-4-5-12-14-15-13(19)16(12)10-8-9(17-2)6-7-11(10)18-3/h6-8H,4-5H2,1-3H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFHPPPGQDOWSIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NNC(=S)N1C2=C(C=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(2,5-dimethoxyphenyl)-5-propyl-4H-1,2,4-triazole-3-thiol
Reactant of Route 4
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4-(2,5-dimethoxyphenyl)-5-propyl-4H-1,2,4-triazole-3-thiol

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